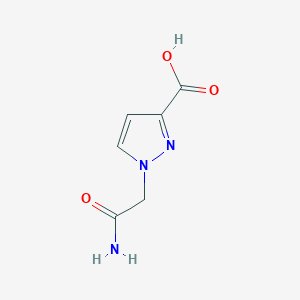![molecular formula C13H10N2OS2 B2610918 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 692764-75-3](/img/structure/B2610918.png)
6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C13H10N2OS2 and a molecular weight of 274.36 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with benzaldehyde and methyl isothiocyanate in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives such as:
5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the phenyl group at the 5-position, which may influence its interaction with molecular targets.
6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the sulfanyl group, which can significantly alter its chemical properties and biological activities.
Properties
IUPAC Name |
6-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9(8-5-3-2-4-6-8)10-11(16)14-13(17)15-12(10)18-7/h2-6H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOGOVWFAPENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2610836.png)
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)
![2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B2610838.png)
![3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2610840.png)
![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide](/img/structure/B2610841.png)

![3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide](/img/structure/B2610844.png)
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)


![4-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2610851.png)
![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

